molecular formula C12H20ClNO B12812533 p-(Hexyloxy)aniline hydrochloride CAS No. 57666-61-2

p-(Hexyloxy)aniline hydrochloride

Cat. No.: B12812533
CAS No.: 57666-61-2
M. Wt: 229.74 g/mol
InChI Key: WPHKVGUZCCBDGB-UHFFFAOYSA-N
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Description

Contextual Significance of Arylamine Hydrochlorides in Contemporary Chemical Research

Arylamine hydrochlorides are a class of organic salts that have garnered considerable attention in contemporary chemical research. These compounds serve as stable and easily handleable precursors for the corresponding free amines, which are fundamental components in a vast array of chemical transformations. The protonation of the amino group to form the hydrochloride salt modulates its reactivity and improves solubility in certain solvent systems, which can be advantageous for specific synthetic applications.

In industrial and laboratory settings, the use of amine hydrochlorides can offer a safer alternative to working with volatile or air-sensitive liquid free amines. walisongo.ac.id They are frequently employed in reactions where controlled release of the amine is desired. For example, they are key reactants in the formation of amide bonds and are utilized in the synthesis of various heterocyclic compounds. walisongo.ac.id The neutralization of hydrogen chloride in industrial processes, such as in refinery overheads, often involves the formation of amine hydrochloride salts, highlighting their relevance in mitigating corrosion. olisystems.com Furthermore, the development of transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, has significantly expanded the utility of arylamines and their salts in constructing complex molecules, including pharmaceuticals and organic materials. researchgate.net

The crystalline nature of many arylamine hydrochlorides facilitates their purification through recrystallization, ensuring high-purity starting materials for subsequent reactions. Their role as versatile synthetic reagents is well-established, participating in reactions such as diazotization to form diazonium salts, which are themselves pivotal intermediates in the synthesis of azo dyes and other functional molecules. smolecule.comnih.gov

Strategic Importance of p-(Hexyloxy)aniline Hydrochloride as a Chemical Synthon and Functional Building Block

This compound, with its specific molecular architecture, holds strategic importance as a chemical synthon and functional building block. The molecule consists of an aniline (B41778) core, a para-substituted hexyloxy group, and a hydrochloride salt. This combination of features makes it a valuable intermediate in the synthesis of a variety of target molecules with specific functional properties.

The hexyloxy tail, a lipophilic alkyl chain, imparts unique solubility characteristics and can influence the self-assembly and liquid crystalline properties of molecules derived from this building block. ontosight.ai This makes this compound a particularly useful precursor in materials science for the development of liquid crystals, polymers, and surfactants. ontosight.airesearchgate.net For instance, the free amine, 4-(Hexyloxy)aniline (B1202394), is explicitly used in the synthesis of liquid crystalline compounds such as 4-hydroxy-4′-hexyloxyazobenzene. scbt.comlookchem.comchemicalbook.comsigmaaldrich.com The anilinic nitrogen provides a reactive site for a multitude of chemical transformations.

The general synthesis of the parent compound, 4-(hexyloxy)aniline, can be achieved through methods like the Williamson ether synthesis, involving the reaction of 4-aminophenol (B1666318) with a hexyl halide, or by the reduction of a corresponding nitroaromatic compound. smolecule.comontosight.ai The resulting aniline can then be converted to its hydrochloride salt.

As a synthon, this compound provides the 4-(hexyloxy)phenylamine moiety. This structural unit is found in various functional materials. The amino group can be readily transformed into other functional groups or used as a nucleophile in coupling reactions. For example, it can react with aldehydes to form Schiff bases (imines), which are common precursors for liquid crystals. It can also be diazotized and coupled to form azo dyes, where the hexyloxy group can tune the color and physical properties of the final product. smolecule.com

The amphiphilic nature of molecules derived from this compound, possessing both a polar aniline head and a nonpolar hexyloxy tail, is a key factor in its utility for creating surfactants and emulsifiers. smolecule.com In essence, this compound serves as a pre-packaged, functionalized aromatic ring system, offering chemists a reliable and versatile starting point for the synthesis of complex, functional organic molecules.

Chemical Compound Information

Compound NameSynonyms
This compound4-(Hexyloxy)benzenamine hydrochloride
4-(Hexyloxy)anilinep-Hexyloxyaniline scbt.com
4-hydroxy-4′-hexyloxyazobenzeneNot applicable
AnilineBenzenamine
4-Aminophenol4-Hydroxyaniline
Hexyl halide1-Halohexane
Schiff baseAzomethine
Azo dyeAzo compound
3,4,5-TrichlorophenolNot applicable
2,3,4-TrichlorophenolNot applicable
4-ChloroanilineNot applicable
4-ChlorophenolNot applicable
3,5-DichlorophenolNot applicable
Aniline hydrochlorideNot applicable
2-[6-(p-(trans-4-Pentylcyclohexyl)phenoxy)hexyloxy]aniline Hydrochloric SaltNot applicable
2-[10-(p-(trans-4-Pentylcyclohexyl)phenoxy)decyloxy]aniline Hydrochloric SaltNot applicable
Poly[2-(10-(p-(trans-4-pentylcyclohexyl)phenoxy)decyloxy)aniline]Not applicable
1-[p-(trans-4-Pentylcyclohexyl)phenoxy]-10-bromodecaneNot applicable
3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazinesNot applicable
4-octyloxybenzoic AcidNot applicable
3-amino-1,2,4-triazineNot applicable
4-(4-octyloxy benzoyloxy)benzaldehydeNot applicable

Interactive Data Table for p-(Hexyloxy)aniline

Click to view chemical properties and identifiers for the free base, p-(Hexyloxy)aniline.
PropertyValueSource
IUPAC Name 4-(Hexyloxy)benzenamine lookchem.com
CAS Number 39905-57-2 scbt.comlookchem.com
Molecular Formula C12H19NO scbt.comlookchem.com
Molecular Weight 193.29 g/mol scbt.comlookchem.com
Melting Point 43-45 °C lookchem.comsigmaaldrich.com
Boiling Point 155-158 °C at 5 mmHg lookchem.comsigmaaldrich.com
Appearance White to brown solid/crystalline mass lookchem.comchemicalbook.com
InChI Key DJRKHTCUXRGYEU-UHFFFAOYSA-N sigmaaldrich.com
SMILES CCCCCCOc1ccc(N)cc1 sigmaaldrich.com

Properties

CAS No.

57666-61-2

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(4-hexoxyphenyl)azanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;/h6-9H,2-5,10,13H2,1H3;1H

InChI Key

WPHKVGUZCCBDGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)[NH3+].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of P Hexyloxy Aniline Hydrochloride

Established Synthetic Routes to Substituted Anilinium Halides

The formation of p-(Hexyloxy)aniline hydrochloride is a classic acid-base reaction involving the protonation of the amino group of 4-(Hexyloxy)aniline (B1202394) by hydrochloric acid. This direct synthesis is a common and efficient method for preparing anilinium salts.

The general procedure involves dissolving the free base, 4-(Hexyloxy)aniline, in a suitable organic solvent. Commonly used solvents include diethyl ether, ethanol, or acetone (B3395972). Subsequently, a solution of hydrochloric acid, either in an aqueous or an organic solvent medium, is added to the aniline (B41778) solution, often with stirring. The reaction of the amine with the acid is typically exothermic. As the anilinium salt forms, it precipitates from the organic solvent due to its lower solubility.

For example, a typical laboratory synthesis involves dissolving 4-(Hexyloxy)aniline in a solvent like ethanol. An equimolar or slight excess of concentrated hydrochloric acid is then added dropwise. The mixture is stirred, and upon cooling, the this compound salt crystallizes. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product. youtube.comepo.org

The synthesis of anilinium salts, while straightforward, is influenced by several reaction conditions that can affect the yield, purity, and crystalline nature of the product. Key factors include the choice of solvent, reaction temperature, and the form of the acid used. A comparative analysis highlights the trade-offs associated with different synthetic approaches.

The choice of solvent plays a critical role. Polar solvents can dissolve the starting aniline, while being poor enough solvents for the resulting salt to cause precipitation. Temperature control is another important variable; lower temperatures often favor higher recovery of the salt by decreasing its solubility in the reaction medium. The nature of the acid source, such as using gaseous hydrogen chloride versus an aqueous solution of hydrochloric acid, can also impact the product's characteristics, particularly its water content. psu.eduresearchgate.net

Table 1: Comparative Analysis of Anilinium Salt Synthesis Conditions
FactorCondition ACondition BCondition CGeneral Outcome & Considerations
Solvent Diethyl EtherEthanolAqueous MediumDiethyl ether promotes rapid precipitation, yielding fine crystals. Ethanol offers a balance of solubility for reactants and insolubility for the product. Water is effective for the reaction but may require more rigorous drying to remove solvent from the final salt. psu.edurepositorioinstitucional.mx
Temperature 0–5 °C (Ice Bath)Room TemperatureElevated TemperatureLow temperatures generally maximize yield by reducing the solubility of the salt. Room temperature is often sufficient and convenient. Elevated temperatures are typically avoided as they can increase solubility and potentially lead to decomposition or side reactions. epo.orgmdpi.com
Acid Source HCl (gas)Concentrated Aqueous HClHCl in Organic Solvent (e.g., Ethanol)Gaseous HCl ensures an anhydrous product but requires specialized equipment. Aqueous HCl is readily available but may lead to a hydrated salt. youtube.com HCl in an organic solvent provides a convenient and relatively dry method for salt formation. epo.org

Modular Synthesis of Functionalized Alkoxy-Aniline Precursors

The precursor to the target compound, 4-(Hexyloxy)aniline, is synthesized by attaching a hexyloxy group to an aniline-related structure. The most prevalent strategy for this transformation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comontosight.ainumberanalytics.comlibretexts.orgpku.edu.cn This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, 4-aminophenol (B1666318) is treated with a strong base (like sodium hydride or potassium carbonate) to deprotonate the hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks an n-hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in an SN2 reaction to form the ether linkage. ontosight.ai The reaction is typically conducted in a polar aprotic solvent like DMF or acetone to facilitate the nucleophilic substitution. ontosight.aisci-hub.se

An alternative and also widely used strategy involves the reduction of a corresponding nitroaromatic compound. This two-step approach begins with the Williamson ether synthesis on 4-nitrophenol (B140041) with a hexyl halide to produce 1-(hexyloxy)-4-nitrobenzene. The nitro group is then reduced to an amine to yield 4-(hexyloxy)aniline. This reduction can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (Pd/C) and hydrogen gas, or by using metal-acid systems like iron or tin in the presence of hydrochloric acid. smolecule.comgoogle.com This route is advantageous as it avoids potential side reactions with the more reactive amino group during the ether synthesis step.

The modular nature of the synthetic routes to alkoxy-anilines allows for the creation of a diverse library of advanced aniline derivatives tailored for specific applications in fields like materials science and medicinal chemistry. ontosight.aisci-hub.sersc.orgmdpi.comacs.org By systematically varying the components—the aniline core, the nature of the alkoxy chain, and other ring substituents—researchers can fine-tune the physicochemical properties of the resulting molecules.

For instance, modifying the length and branching of the alkyl chain in the alkoxy group can influence properties like solubility and liquid crystalline behavior. sci-hub.se The introduction of additional functional groups onto the aromatic ring, such as halogens, nitro groups, or other alkyl groups, can alter the electronic properties and reactivity of the aniline derivative. sci-hub.semdpi.comacs.org These modifications are crucial for designing molecules with specific electronic, optical, or biological activities. mdpi.comresearchgate.net

Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enable the construction of more complex aniline derivatives that might be difficult to access through traditional methods. acs.org These reactions allow for the precise formation of carbon-nitrogen bonds, opening up possibilities for synthesizing highly functionalized anilines for use as monomers in conductive polymers, as intermediates for pharmaceuticals, or as ligands in coordination chemistry. epo.orgrsc.orggoogle.com

Electrochemical Properties and Redox Behavior of P Hexyloxy Aniline Hydrochloride Derivatives

Voltammetric Studies for Oxidation and Reduction Potentials

Voltammetric techniques, particularly cyclic voltammetry, are powerful tools for investigating the electrochemical behavior of electroactive species like p-(Hexyloxy)aniline hydrochloride. These studies provide essential data on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated intermediates.

The electrochemical response of aniline (B41778) derivatives is highly dependent on the solvent and supporting electrolyte used. srce.hrbohrium.com Cyclic voltammetry (CV) is employed to study these effects. In aqueous solutions, the pH and the nature of the electrolyte anion play a crucial role in the voltammetric profile. srce.hrarxiv.org For instance, the oxidation potential of aniline is typically lower in acidic media compared to neutral or alkaline media, due to the stabilization of the resulting species. srce.hr

In non-aqueous solvents, properties such as the solvent's donor number and dielectric constant become critical. bohrium.com Solvents like acetonitrile (B52724) (ACN), propylene (B89431) carbonate (PC), and 1,2-dichloroethane (B1671644) (DCE) are often used. bohrium.com The donor number can influence the deprotonation of the cation radical formed during oxidation, while the dielectric constant affects the propagation of polymerization if the potential is scanned to sufficiently high values. bohrium.com For substituted anilines, the choice of solvent can alter the reduction potentials; these potentials often decrease as the acceptor number of the solvent increases. rsc.org

Table 1: General Voltammetric Characteristics of Aniline Derivatives in Different Media This table presents generalized data for aniline derivatives to illustrate the effects of the medium, as specific data for this compound is not available.

Solvent/Electrolyte SystemTypical Oxidation Potential (V vs. Ag/AgCl)Typical Reduction BehaviorKey Influencing FactorsReference
Aqueous Acid (e.g., H₂SO₄)0.8 - 1.0Generally irreversible reduction at negative potentialspH, Anion type, Electrode material srce.hr
Aqueous Neutral (e.g., Na₂SO₄)> 1.0Complex, often poorly defined wavesElectrode surface condition srce.hr
Acetonitrile (ACN) / TBAPF₆0.7 - 0.9Reversible or quasi-reversible reduction may be observedSolvent purity, Supporting electrolyte concentration bohrium.comdergipark.org.tr
1,2-Dichloroethane (DCE) / TBAP~0.9Can facilitate electroactive polymer film formationSolvent Donor Number & Dielectric Constant bohrium.com

The oxidation of p-(Hexyloxy)aniline involves the transfer of an electron from the molecule to the electrode, forming a cation radical. The stability of this radical cation is a critical factor in the subsequent chemical pathways, which can include dimerization, polymerization, or reaction with the solvent/electrolyte. acs.org

The initial one-electron oxidation is often the rate-determining step. The stability of the resulting cation radical is enhanced by electron-donating groups like the hexyloxy substituent. rsc.org However, the process can be complicated by competing reactions such as fast back-electron transfer (BET), where the electron is transferred back to the oxidized species, reducing its effective lifetime. nih.gov The stability of different redox states (e.g., the reduced leucoemeraldine, semi-oxidized emeraldine (B8112657), and fully oxidized pernigraniline forms in the corresponding polymer) can be assessed by the separation of anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) in cyclic voltammograms. srce.hr A reversible, stable one-electron transfer process is characterized by a small ΔEp and a current ratio close to unity.

Influence of Molecular Structure on Electrochemical Pathways and Performancesrce.hr

The molecular architecture of aniline derivatives profoundly impacts their electrochemical behavior. The hexyloxy group in this compound exerts both electronic and steric effects. rsc.org

The oxygen atom of the alkoxy group has a strong electron-donating effect through resonance, which increases the electron density on the aromatic ring and the nitrogen atom. rsc.org This increased electron density facilitates oxidation, generally resulting in a lower oxidation potential compared to unsubstituted aniline. rsc.org

Conversely, the long, flexible hexyloxy chain introduces significant steric hindrance. While the electron-donating effect tends to lower the oxidation potential, the steric bulk can disrupt the planarity of the molecule and any subsequent polymer chain. This disruption can decrease the degree of π-electron conjugation, which may hinder electron transfer and potentially increase the oxidation potential. rsc.org Studies on various alkoxy-substituted anilines have shown that as the length of the alkyl chain increases, steric effects can begin to dominate over electronic effects, leading to a gradual increase in the oxidation potential. rsc.org

Table 2: Influence of Substituents on the Oxidation Potential of Aniline Derivatives This table summarizes general trends observed for substituted anilines.

Substituent Type (para-position)Electronic EffectSteric EffectNet Effect on Oxidation PotentialReference
-H (Aniline)BaselineMinimalBaseline srce.hr
-OCH₃ (p-Anisidine)Strongly electron-donatingSmallDecreases significantly rsc.org
-OC₆H₁₃ (p-Hexyloxyaniline)Strongly electron-donatingSignificantDecreases, but may be higher than methoxy (B1213986) due to steric effects rsc.org
-CH₃ (p-Toluidine)Weakly electron-donatingSmallDecreases slightly rsc.org
-NO₂ (p-Nitroaniline)Strongly electron-withdrawingModerateIncreases significantly rsc.org

Applications of Electrochemical Characterization in Functional Materials Designusask.ca

The detailed understanding of the electrochemical properties of this compound, gained through techniques like cyclic voltammetry, is instrumental in designing and developing new functional materials. usask.ca

One major application is in the field of chemical sensors. The specific oxidation potential of the hexyloxy-substituted aniline can be exploited for the selective detection of various analytes. By immobilizing the monomer or its polymer on an electrode surface, a sensor can be fabricated where the interaction with a target analyte causes a measurable change in the voltammetric response. usask.ca For example, modified polyaniline-based materials are used for the electrochemical detection of nitrophenols. usask.ca

Furthermore, the electroactive nature of these compounds makes them suitable for incorporation into conducting polymers and electrochromic devices. rsc.org The hexyloxy group can enhance the solubility and processability of the resulting polymer in organic solvents, which is a significant advantage over unsubstituted polyaniline. By tuning the electrochemical properties through molecular design, materials can be created for applications such as corrosion-resistant coatings, redox-active catalysts for fuel cells, and active layers in organic electronic devices. rsc.orgresearchgate.net

Research Applications in Selective Metal Ion Separation and Recovery Processes

Precipitation-Based Methodologies for Platinum Group Metal (PGM) Recovery

Precipitation techniques utilizing p-(Hexyloxy)aniline hydrochloride offer a direct and efficient means of separating valuable PGMs from acidic solutions. The selectivity of this process is highly dependent on the experimental conditions, particularly the concentration of hydrochloric acid.

Selective Precipitation of Platinum(IV) from Complex Hydrochloric Acid Solutions

Research has shown that this compound can be employed as a highly effective precipitant for the selective and quantitative recovery of Platinum(IV) from hydrochloric acid (HCl) solutions that also contain Palladium(II). researchgate.net The efficacy of this separation is critically influenced by the acidity of the medium.

At higher HCl concentrations, specifically above 4 M, Platinum(IV) is selectively precipitated from the solution. researchgate.net This process is not only selective but also rapid, with the recovery of platinum being completed within a few minutes. researchgate.net This high degree of selectivity in strongly acidic conditions is a key advantage for the purification of platinum from other PGMs.

Mutual Separation of Palladium(II) and Platinum(IV)

The differential solubility of the metal-ion complexes formed with this compound at varying acid concentrations allows for the mutual separation of Palladium(II) and Platinum(IV). researchgate.net While Platinum(IV) precipitates at high HCl concentrations, Palladium(II) can be quantitatively recovered as a precipitate at lower HCl concentrations. researchgate.net

This distinct behavior forms the basis of a separation strategy where the concentration of HCl is adjusted to first precipitate one metal ion and then the other. Specifically, at low HCl concentrations (e.g., 1-2 M), a significant portion of both Pd(II) and Pt(IV) can be co-precipitated. acs.org However, as the HCl concentration is increased, the palladium-containing precipitate tends to redissolve, while the platinum-containing precipitate remains stable, enabling their separation. acs.orgnih.gov

Table 1: Effect of HCl Concentration on the Precipitation of Platinum Group Metals using Alkylanilines

HCl Concentration (M) Metal Ion Precipitation Percentage (%) with 4-Hexylaniline (B1328933)
1-2 Pd(II) >90%
1-2 Pt(IV) >90%
6-8 Pd(II) <5%
6-8 Pt(IV) <5%
6-8 Rh(III) >85%

This table is based on data for 4-hexylaniline, a compound structurally similar to p-(hexyloxy)aniline, and illustrates the general trend of PGM precipitation with alkylanilines in relation to HCl concentration. acs.orgnih.gov

Differential Recovery Strategies for Rhodium(III)

The recovery of Rhodium(III) using aniline-based precipitants presents a unique case. While Palladium(II) and Platinum(IV) precipitation is favored at lower HCl concentrations, the selective precipitation of Rhodium(III) is achieved at high HCl concentrations. acs.orgnih.gov Studies using 4-alkylanilines, such as 4-butylaniline (B89568) and 4-hexylaniline, which are structurally related to p-(Hexyloxy)aniline, have demonstrated that Rh(III) can be precipitated with high selectivity (>85%) in HCl concentrations ranging from 6 to 8 M. acs.orgnih.gov In contrast, under these highly acidic conditions, the precipitation of Pd(II) and Pt(IV) is minimal (<5%). acs.orgnih.gov

This differential solubility is attributed to the formation of a uniquely stable Rhodium-containing ion-pair complex at high HCl levels. acs.orgnih.gov This allows for a strategic recovery process where, after the separation of platinum and palladium, the HCl concentration can be adjusted to specifically target the precipitation of rhodium. It has been noted that amines with alkyl chains longer than hexyl are effective for the recovery of Rh(III) by precipitation at high HCl concentrations. researchgate.netmdpi.com

Mechanistic Understanding of Anilinium-Metal Chloro-Complex Formation

The selective precipitation of PGMs using this compound is underpinned by the formation of ion-pair complexes between the protonated aniline (B41778) derivative (anilinium cation) and the metal chloro-complex anions present in the hydrochloric acid solution.

Investigation of Ion-Pair Complex Stoichiometry and Stability

In acidic solutions, p-(Hexyloxy)aniline exists as the corresponding anilinium cation. These cations form ion-pair complexes with the anionic chloro-complexes of the platinum group metals. For Platinum(IV) and Palladium(II), the stable chloro-complexes are hexachloroplatinate(IV) ([PtCl₆]²⁻) and tetrachloropalladate(II) ([PdCl₄]²⁻), respectively. X-ray photoelectron spectroscopy (XPS) has revealed that the precipitates formed are composed of one metal chloro-complex anion and two anilinium cations. researchgate.net

The stoichiometry for the Platinum(IV) and Palladium(II) complexes can be represented as:

[(p-C₆H₁₃OC₆H₄NH₃)₂]²⁺[PtCl₆]²⁻

[(p-C₆H₁₃OC₆H₄NH₃)₂]²⁺[PdCl₄]²⁻

The stability of these ion-pair complexes is a crucial factor in the precipitation process. For Rhodium(III), which exists as the hexachlororhodate(III) ([RhCl₆]³⁻) anion in high concentrations of HCl, a unique and highly stable ion-pair complex is formed with 4-alkylanilines. acs.orgnih.govmdpi.com Structural analysis of the precipitates formed with 4-alkylanilines has shown a stoichiometry of one [RhCl₆]³⁻ anion, six anilinium cations, and three chloride ions. acs.orgnih.gov This unusual stoichiometry contributes to the exceptional stability of the rhodium complex, particularly at high HCl concentrations. acs.orgnih.gov

Table 2: Stoichiometry of Anilinium-Metal Chloro-Complexes

Metal Chloro-Complex Anilinium Cations per Metal Anion Additional Ions in Precipitate
[PtCl₆]²⁻ 2 None
[PdCl₄]²⁻ 2 None
[RhCl₆]³⁻ 6 3 Cl⁻

The stoichiometry for the Rhodium complex is based on studies with 4-alkylanilines. acs.orgnih.gov

Elucidation of HCl Concentration Effects on Precipitation Selectivity

The concentration of hydrochloric acid is the primary determinant of selectivity in the separation of platinum group metals using this compound. The effect of HCl concentration is multifaceted, influencing the speciation of the metal complexes in solution and the stability of the resulting ion-pair precipitates.

At low HCl concentrations (1-2 M), the ion-pair complexes of both Palladium(II) and Platinum(IV) with p-(Hexyloxy)aniline are sparingly soluble, leading to their co-precipitation. acs.org However, as the HCl concentration increases, the precipitates of the Palladium(II) and Platinum(IV) ion-pairs with 4-hexylaniline have been observed to redissolve. acs.orgnih.gov This suggests that the stability of these particular ion-pair complexes decreases at higher acidities, leading to lower precipitation percentages.

Conversely, the precipitation of Rhodium(III) is favored at high HCl concentrations (above 3 M and optimally between 6-8 M). acs.orgnih.gov This is because the dominant rhodium species in highly concentrated HCl is the [RhCl₆]³⁻ anion, which forms the aforementioned uniquely stable ion-pair complex with anilinium cations. acs.orgnih.govmdpi.com The high stability of this rhodium-containing precipitate, even in strongly acidic conditions, is the key to the selective recovery of rhodium from solutions containing other platinum group metals. acs.orgnih.gov

Process Optimization for Enhanced Selectivity and Recovery Yield

Studies have shown that this compound can be used to selectively and quantitatively recover platinum (Pt(IV)) from solutions also containing palladium (Pd(II)) by manipulating the HCl concentration. researchgate.net At HCl concentrations above 4M, platinum is selectively precipitated, allowing for its effective separation from palladium. researchgate.net Conversely, at lower HCl concentrations, this compound facilitates the quantitative precipitation of palladium. researchgate.net This differential reactivity based on acid concentration is the cornerstone of the process optimization for the mutual separation of these two valuable platinum group metals. researchgate.net

The recovery of platinum using this method is not only selective but also rapid, with the precipitation process being completed within just a few minutes. researchgate.net The underlying mechanism for this selective precipitation involves the formation of ion-pairs. X-ray photoelectron spectroscopy (XPS) analyses have revealed that the precipitates consist of anilinium cations from this compound and metal chloro-complex anions, specifically [PtCl₆]²⁻ or [PdCl₄]²⁻. researchgate.net The formation and stability of these ion-pair complexes are highly dependent on the HCl concentration, which in turn dictates the selectivity of the separation.

Detailed research findings on the effect of HCl concentration on the recovery of Platinum(IV) and Palladium(II) are summarized in the table below.

HCl ConcentrationPt(IV) RecoveryPd(II) RecoverySelectivity
> 4MQuantitativeMinimalHigh for Pt(IV)
LowMinimalQuantitativeHigh for Pd(II)

This table illustrates the optimized conditions for the selective recovery of Pt(IV) and Pd(II) from a solution containing both ions using this compound by adjusting the HCl concentration.

Further optimization of the process can also involve factors such as the ratio of the precipitant to the metal ion concentration, temperature, and mixing time. However, the primary and most effective parameter for enhancing selectivity and recovery yield in the separation of platinum and palladium with this compound is the precise control of the hydrochloric acid concentration. researchgate.net This approach allows for a straightforward and efficient method for the separation and recovery of these closely related and economically significant precious metals.

Integration of P Hexyloxy Aniline Hydrochloride in Supramolecular Architectures and Advanced Polymeric Systems

Supramolecular Polymerization and Self-Assembled Structures

Supramolecular chemistry relies on reversible, non-covalent interactions to build well-defined, higher-order structures from molecular components. p-(Hexyloxy)aniline hydrochloride serves as an exemplary monomer in this context, enabling the formation of dynamic and responsive materials through self-assembly processes.

A significant challenge in biotechnology is the limited solubility and activity of biological macromolecules like DNA in non-aqueous environments. Research has demonstrated that this compound can be instrumental in overcoming this limitation. By forming a complex with DNA, it renders the biopolymer soluble and catalytically active in organic solvents. nih.govresearchgate.net

The process involves the electrostatic complexation of the negatively charged phosphate (B84403) backbone of DNA with the positively charged p-(Hexyloxy)anilinium cation in an aqueous solution, leading to the precipitation of a DNA-anilinium complex. nih.gov This complex can then be lyophilized and redissolved in organic media like methanol. nih.gov Subsequently, the anilinium molecules can be exchanged with amino-terminated polyethylene (B3416737) glycol (PEG) to create a PEG-encapsulated DNA construct that remains soluble and functional in various organic solvents. nih.gov This strategy effectively shields the polyanionic DNA backbone, allowing it to perform complex functions, such as forming G-quadruplex structures, in metal-free organic environments. nih.govresearchgate.net These "supraG4zymes" can incorporate iron-containing porphyrin to become catalytically active, enabling DNA-based catalysis in settings previously inaccessible. nih.govresearchgate.net

Table 1: Components and Roles in DNA-Anilinium Complex Formation for Biocatalysis
ComponentChemical Name/TypeRole in the Assembly
BiopolymerDeoxyribonucleic acid (DNA)Provides the catalytic or structural scaffold (e.g., G-quadruplex). nih.govresearchgate.net
Surfactant CationThis compoundNeutralizes the negative charge of the DNA phosphate backbone, inducing precipitation and enabling transfer to organic media. nih.gov
Encapsulating AgentAmino-terminated methoxyPEG (mPEG-Amine)Replaces the anilinium cation to form a stable, soluble DNA-PEG complex in organic solvents. nih.gov
Active CofactorHemin (Iron-containing porphyrin)Incorporates into the DNA structure to create a catalytically active center for peroxidase-like activity. nih.gov

The assembly of monomers into supramolecular polymers can be directed to yield either kinetically favored, often metastable structures, or thermodynamically favored, more stable aggregates. The final structure is determined by the assembly pathway, which can be influenced by external conditions such as temperature, solvent composition, or preparation method. nih.govd-nb.info

In the context of anilinium-based systems, controlling these pathways is crucial for tailoring material properties. Kinetic control involves trapping the system in a non-equilibrium state, while thermodynamic control allows the system to reach its lowest energy state. d-nb.inforesearchgate.net For instance, studies on related supramolecular systems show that rapid cooling can trap molecules in a kinetic structure, whereas slow cooling allows for the formation of the thermodynamic product. nih.gov Research on a naphthalene–azobenzene dyad demonstrated that supramolecular polymerization initiated by photoisomerization (a kinetic process) resulted in shorter polymers with a narrower size distribution compared to those formed through a slower, thermally controlled process. oup.com This highlights the ability to regulate polymer length and polydispersity by manipulating the assembly conditions, a principle applicable to systems involving this compound. oup.com The choice between kinetic and thermodynamic pathways allows for the creation of supramolecular polymers with distinct lengths, stabilities, and functional properties from the same monomeric unit. d-nb.inforesearchgate.net

Liquid Crystalline Polymers and Conducting Polymer Development

The incorporation of mesogenic (liquid crystal-forming) units into polymer structures can induce self-organization, leading to materials with enhanced electronic and optical properties. p-(Hexyloxy)aniline and its derivatives are valuable monomers for creating such advanced functional polymers.

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility and processability. nii.ac.jp Attaching flexible side-chains, particularly those containing mesogenic groups, can overcome these issues and introduce new functionalities like liquid crystallinity. acs.orgrsc.orgscispace.com The synthesis typically involves the chemical or electrochemical polymerization of aniline (B41778) monomers substituted with these side-chains. nii.ac.jpkingston.ac.uk

For example, a common strategy is to synthesize an aniline monomer featuring a mesogenic core (like biphenyl) connected via a flexible spacer (like an alkoxy chain). kingston.ac.uk The polymerization of such monomers, often through oxidative methods, yields a polyaniline backbone with liquid crystalline side-chains. nii.ac.jpacs.org These side-chains improve solubility in common organic solvents and allow the polymer to exhibit thermotropic liquid crystalline phases, which can be confirmed by techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy. acs.orgkingston.ac.uk

Table 2: Example Synthesis of a Liquid Crystalline Polyaniline Derivative
StepProcedurePurpose
1. Monomer SynthesisSynthesis of an ortho-substituted aniline with a mesogenic side-chain (e.g., 4-cyano 4'-[6-(2-nitrophenoxy)hexoxy]biphenyl followed by reduction). kingston.ac.ukTo create the polymerizable unit containing the liquid crystal-forming group.
2. PolymerizationChemical oxidative polymerization of the aniline monomer using an emulsion system. kingston.ac.ukTo form the head-to-tail substituted polyaniline backbone. kingston.ac.uk
3. DopingTreatment of the polymer with acid vapors (e.g., HCl or H₂SO₄). kingston.ac.ukTo convert the polymer to its conductive emeraldine (B8112657) salt state.

The introduction of mesogenic side-chains has a profound effect on the morphology and order of the resulting polyaniline derivative. scispace.comusm.edu The self-organizing nature of the liquid crystalline groups can guide the arrangement of the polymer backbones, potentially leading to a more ordered, less amorphous structure. scispace.comkingston.ac.uk This alignment is crucial because the charge transport in conducting polymers is highly dependent on both intra-chain (along the polymer) and inter-chain (between polymer chains) hopping. sciencepublishinggroup.comsbpmat.org.br

In polymers with mesogenic side-chains, the formation of nematic or smectic liquid crystal phases can induce a higher degree of alignment of the main polymer chains. kingston.ac.ukmedcraveonline.com This enhanced orientational order facilitates more efficient charge transport, which can lead to higher electrical conductivity. kingston.ac.uk Studies have shown a direct correlation between the onset of a liquid crystal phase and an increase in electrical conductivity, demonstrating the positive impact of the mesogenic ordering on the polymer's electronic properties. kingston.ac.uk The morphology, including the degree of crystallinity and particle size, is a key factor that is influenced by both the synthesis conditions and the chemical structure of the side-chains. sciencepublishinggroup.comije.ir

Polyaniline and its derivatives are well-regarded for their electrochromic properties, meaning their color can be changed reversibly by applying an electrical potential. scielo.br This property makes them suitable for applications such as smart windows, displays, and sensors. scielo.brresearchgate.net The electrochromism in polyaniline arises from the ability to switch between different oxidation states, each with a distinct color. scielo.br

Typically, polyaniline films can be switched from a transparent yellow or greenish-yellow (leucoemeraldine, fully reduced state) to green (emeraldine, half-oxidized state) and finally to a dark blue or violet (pernigraniline, fully oxidized state). scielo.br The incorporation of side-chains, such as the hexyloxy group, can fine-tune these properties by altering the electronic structure of the polymer backbone. usm.edu This modification can affect the potentials at which these color transitions occur and the stability of the different states. The development of polyaniline derivatives with tailored side-groups is a key strategy for optimizing optoelectronic performance for specific device applications. researchgate.netsemanticscholar.org

Table 3: Electrochromic States and Colors of Polyaniline Films
Oxidation StateCommon NameApplied Potential (vs. Ag/AgCl)Observed Color
ReducedLeucoemeraldine-0.2 VTransparent Yellow / Yellowish-Green scielo.br
IntermediateEmeraldine+0.5 VGreen scielo.br
OxidizedPernigraniline+0.8 VDark Blue scielo.br

Chemical Modification of Biomolecules for Amphiphilic Conjugates

The covalent modification of biomolecules with synthetic moieties is a powerful strategy for creating novel materials with tailored properties. In this context, this compound has emerged as a valuable building block for the synthesis of amphiphilic conjugates, particularly through the functionalization of polysaccharides like chitosan (B1678972) and its oligomers. This section explores the integration of this compound into biomolecular structures, focusing on the reductive amination of chitooligosaccharides to generate advanced amphiphilic derivatives.

Reductive Amination for Chitooligosaccharide Functionalization

Reductive amination is a highly efficient method for the covalent attachment of primary amines to the reducing end of polysaccharides. researchgate.netmdpi.com This reaction has been successfully employed to functionalize chitooligosaccharides (COS) with p-(Hexyloxy)aniline, thereby introducing a hydrophobic alkyl chain onto the hydrophilic oligosaccharide backbone. researchgate.netmdpi.com

The process begins with a chitooligosaccharide that possesses a reactive aldehyde group at its reducing end. researchgate.netmdpi.com A common precursor is a low molecular weight chitooligosaccharide with a 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end, which can be prepared by the nitrous deamination of fully N-deacetylated chitosan. researchgate.netmdpi.comsemanticscholar.org This amf-terminated COS serves as the hydrophilic component of the target amphiphile. semanticscholar.org

The key step involves the reaction of the aldehyde group of the COSamf with the primary amine of p-(Hexyloxy)aniline to form a Schiff base intermediate. This imine is then selectively reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield a stable secondary amine linkage. researchgate.netmdpi.com The reaction is typically carried out in a buffered solution at a slightly acidic pH (around 5.5) to facilitate both the imine formation and the selective reduction. mdpi.com The use of aniline and its derivatives can also catalyze the transimination-mediated reductive amination of chitooligosaccharides, enhancing the efficiency of the functionalization. nih.govresearchgate.net This method provides a straightforward route to creating well-defined amphiphilic structures. nih.gov

The successful functionalization of chitooligosaccharide with p-(Hexyloxy)aniline via reductive amination has been reported with high yields, demonstrating the robustness of this synthetic approach. mdpi.com

Reaction Parameters for Reductive Amination of Chitooligosaccharide

ParameterValueReference
Substrate Chitooligosaccharide-2,5-anhydro-D-mannofuranose (COSamf) mdpi.com
Reagent 4-(Hexyloxy)aniline (B1202394) mdpi.com
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) mdpi.com
Solvent Ammonium Acetate Buffer (50 mM) / Ethanol researchgate.net
pH 5.5 mdpi.com
Temperature 40 °C mdpi.com
Reaction Time 48 hours mdpi.com
Mass Yield 92% mdpi.com

Design and Characterization of Novel Amphiphilic Chitooligosaccharide Derivatives

The conjugation of the hydrophobic p-(Hexyloxy)aniline moiety to the hydrophilic chitooligosaccharide backbone results in the formation of a novel amphiphilic derivative with the potential for self-assembly into supramolecular structures. researchgate.netmdpi.comresearchgate.net The resulting 4-(Hexyloxy)aniline-linked chitooligosaccharide-2,5-anhydro-D-mannofuranose possesses a distinct architecture with a hydrophilic polysaccharide head and a hydrophobic aniline-alkyl tail. researchgate.netmdpi.com

The chemical structure and purity of these amphiphilic chitooligosaccharide derivatives are thoroughly characterized using a suite of analytical techniques. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with two-dimensional NMR analyses, are crucial for confirming the covalent linkage between the chitooligosaccharide and the p-(Hexyloxy)aniline moiety. mdpi.comresearchgate.net Specific signals corresponding to the aromatic protons and the hexyloxy chain of the aniline derivative, as well as the characteristic peaks of the chitooligosaccharide backbone, provide definitive structural evidence. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the molecular weight distribution of the resulting conjugate and to confirm the successful grafting of the p-(Hexyloxy)aniline group. mdpi.comresearchgate.net

Size-Exclusion Chromatography (SEC): SEC is employed to analyze the molecular weight and polydispersity of the functionalized oligosaccharide, ensuring the integrity of the polysaccharide chain after the chemical modification. researchgate.netmdpi.com

The synthesis of these novel amphiphilic chitooligosaccharide derivatives opens avenues for the development of new functional biomaterials. researchgate.netnih.gov Their ability to self-assemble in aqueous environments could lead to applications in areas such as drug delivery, where the hydrophobic core can encapsulate therapeutic agents, and the hydrophilic shell provides stability and biocompatibility. researchgate.netnih.gov

Characterization Data for 4-(Hexyloxy)aniline-linked Chitooligosaccharide

Analytical TechniqueObservationReference
¹H NMR Shows characteristic peaks for both the chitooligosaccharide backbone and the 4-(hexyloxy)aniline moiety. mdpi.com
¹³C NMR Confirms the presence of carbon signals from both the polysaccharide and the aromatic/alkyl portions of the aniline derivative. mdpi.com
MALDI-TOF MS Provides evidence of the successful conjugation and the molecular weight distribution of the product. mdpi.com
Size-Exclusion Chromatography (SEC) Determines the average molecular weight and polydispersity of the amphiphilic derivative. mdpi.com

Theoretical and Computational Chemistry Approaches for P Hexyloxy Aniline Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of organic compounds like p-(Hexyloxy)aniline hydrochloride. researchgate.netscience.gov By employing methods such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can accurately predict various molecular properties. researchgate.netnih.gov These calculations are typically performed using software packages like Gaussian, which allow for full geometry optimization without imposing constraints. researchgate.net

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests that the molecule is more reactive.

Table 1: Key Parameters Obtained from DFT Calculations

ParameterDescriptionSignificance
Optimized Geometry The three-dimensional arrangement of atoms in the molecule with the lowest energy.Determines the molecule's shape, steric hindrance, and potential interaction sites.
Bond Lengths & Angles The distances between atomic nuclei and the angles between adjacent bonds.Provides insight into the bonding characteristics and structural integrity of the molecule.
Dihedral Angles The angle between two intersecting planes, often used to describe the conformation of a molecule.Crucial for understanding the molecule's flexibility and the spatial arrangement of its functional groups.
HOMO Energy The energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy The energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the molecule's chemical reactivity, stability, and the energy required for electronic excitation.

This table provides a summary of important parameters that can be derived from DFT calculations and their significance in understanding the chemical nature of this compound.

Prediction of Spectroscopic Parameters and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. science.govsci-hub.se By calculating the vertical excitation energies from the optimized ground-state geometry, TD-DFT can forecast the absorption wavelengths (λmax) in the UV-visible spectrum. sci-hub.seacs.org These predictions are often in good agreement with experimental data and help in assigning the observed absorption bands to specific electronic transitions. sci-hub.seacs.org

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. uwosh.edu By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral features can be achieved, providing a deeper understanding of the molecule's vibrational properties. uwosh.edu These computational approaches not only validate experimental findings but also provide insights that are difficult to obtain through experiments alone. nih.gov

Table 2: Predicted Spectroscopic Data from Computational Methods

Spectroscopic TechniquePredicted ParametersComputational MethodSignificance
UV-Visible Spectroscopy Absorption Wavelength (λmax), Oscillator Strength, Electronic Transitions (e.g., HOMO→LUMO)TD-DFT science.govacs.orgPredicts the color and electronic behavior of the molecule. Helps in understanding how the molecule interacts with light.
Infrared (IR) Spectroscopy Vibrational Frequencies, IR IntensitiesDFT uwosh.eduIdentifies functional groups and characterizes the vibrational modes of the molecule.
Raman Spectroscopy Raman Scattering ActivitiesDFT science.govComplements IR spectroscopy by providing information on non-polar bonds and molecular symmetry.

This table outlines the types of spectroscopic data that can be predicted using computational chemistry, the methods employed, and the importance of these predictions for characterizing this compound.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The concept of intramolecular charge transfer (ICT) is crucial for understanding the photophysical properties of many organic molecules, particularly those with electron-donating and electron-accepting groups. nih.gov In the case of this compound, the aniline (B41778) moiety can act as an electron donor and the phenyl ring can act as a π-system, facilitating charge transfer upon photoexcitation.

Computational methods like TD-DFT can be used to analyze the ICT characteristics of a molecule. science.gov By examining the molecular orbitals involved in the electronic transitions, it is possible to determine the extent of charge redistribution upon excitation. acs.org For instance, if the HOMO is localized on the electron-donating group and the LUMO is localized on the electron-accepting part of the molecule, the corresponding electronic transition will have a significant ICT character. acs.org

The analysis of the change in dipole moment between the ground and excited states also provides evidence for ICT. science.gov A significant increase in the dipole moment upon excitation suggests a more polar excited state, which is a hallmark of an ICT process. science.gov This phenomenon can be further investigated by studying the solvatochromic behavior of the molecule, where the emission spectrum shifts to longer wavelengths in more polar solvents. acs.org Computational models can simulate this effect, providing a deeper understanding of the excited-state dynamics. acs.org The investigation of ICT is fundamental for designing molecules with specific optical and electronic properties, such as those used in fluorescent probes and nonlinear optics. nih.gov

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulation are indispensable tools for studying the complex intermolecular interactions that govern the behavior of this compound in various environments. gatech.eduresearchgate.net These interactions are fundamental to understanding properties such as solvation, crystal packing, and binding to other molecules. gatech.edu Computational chemistry offers methods to explore these forces at an atomic level, providing insights that are often difficult to obtain experimentally. gatech.edu

Techniques such as molecular dynamics (MD) simulations can be used to model the behavior of this compound in solution or in the solid state over time. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules or with other this compound molecules, providing information about the structure and dynamics of the system. mdpi.com By analyzing the trajectories from MD simulations, it is possible to identify and characterize different types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Computational Studies of Ion-Pair Complexation and Binding Energies

In the context of this compound, the interaction between the p-(Hexyloxy)anilinium cation and the chloride anion is a key aspect to consider. Computational chemistry provides powerful methods to study the formation of this ion-pair complex and to quantify the strength of their interaction.

By employing high-level quantum mechanical calculations, it is possible to determine the geometry of the ion pair and to calculate the binding energy, which is the energy released upon the formation of the complex. mdpi.com These calculations can reveal the preferred orientation of the ions relative to each other and the nature of the interactions that hold them together. For instance, in addition to the primary electrostatic attraction, other interactions such as hydrogen bonding between the anilinium group and the chloride ion can play a significant role.

Molecular docking simulations can also be used to predict the binding mode and affinity of the p-(Hexyloxy)anilinium cation to a larger host molecule or a biological target. mdpi.com These simulations explore various possible binding poses and score them based on a scoring function that estimates the binding free energy. mdpi.com This approach is widely used in drug design to identify potential drug candidates and to optimize their binding affinity. mdpi.com

Adsorption Mechanism Modeling in Separation Processes

Computational modeling can provide valuable insights into the adsorption mechanisms of this compound in separation processes, such as chromatography. By simulating the interaction of the molecule with a stationary phase, it is possible to understand the factors that govern its retention and separation.

Molecular dynamics simulations can be used to model the adsorption of this compound onto a surface, such as silica (B1680970) gel or a reversed-phase material. acs.org These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the interactions involved, which can include hydrogen bonding, hydrophobic interactions, and π-π stacking. By calculating the potential of mean force, it is possible to determine the free energy profile for the adsorption process, providing a quantitative measure of the adsorption strength.

These computational studies can help in optimizing separation conditions by providing a molecular-level understanding of the separation mechanism. For example, by understanding how changes in the mobile phase composition affect the interaction of this compound with the stationary phase, it is possible to improve the resolution and efficiency of the separation.

Predictive Design of Novel Functional Materials through Computational Chemistry

Computational chemistry plays a pivotal role in the predictive design of novel functional materials based on derivatives of this compound. mdpi.com By leveraging theoretical models and simulation techniques, it is possible to screen and design molecules with desired properties before they are synthesized in the laboratory, saving time and resources. uwosh.edu

The process often begins with establishing a quantitative structure-property relationship (QSPR), where the properties of a series of known compounds are correlated with their molecular descriptors. sci-hub.se These descriptors, which can be calculated using computational methods, can include electronic, steric, and hydrophobic parameters. Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized molecules.

For example, if the goal is to design a new liquid crystal material, computational methods can be used to predict properties such as the transition temperatures, the type of mesophase, and the molecular ordering. semanticscholar.org DFT calculations can provide information about the molecular shape and polarity, which are key factors in determining the liquid crystalline behavior. semanticscholar.org Similarly, if the aim is to develop a new fluorescent probe, TD-DFT calculations can be used to predict the absorption and emission wavelengths, the quantum yield, and the sensitivity to the target analyte. researchgate.net By systematically modifying the molecular structure of this compound and evaluating the predicted properties, it is possible to identify promising candidates for further experimental investigation. mdpi.com

Future Outlook and Emerging Research Frontiers for P Hexyloxy Aniline Hydrochloride

Exploration of Undiscovered Reactivity and Synthetic Transformations

The functional groups of p-(Hexyloxy)aniline hydrochloride—the primary amine, the aromatic ring, and the hexyloxy ether group—provide multiple sites for chemical modification. While its use in established reactions like diazotization and polymerization is known, future research is poised to uncover novel reactivity and more sophisticated synthetic applications.

The amino group is a key reactive center, capable of acting as a nucleophile in substitution reactions with various electrophiles. smolecule.com Beyond simple acylation or alkylation, future explorations could involve its use in more complex, multicomponent reactions to build intricate molecular architectures. The development of new catalytic systems, for instance, using transition metals, could enable unprecedented C-N bond-forming reactions, expanding the synthetic utility of this aniline (B41778) derivative. Research into rhodium(III)-catalyzed annulation reactions of aniline derivatives suggests pathways to create complex heterocyclic structures like indolines, a direction that could be explored with this compound. acs.org

Furthermore, the interplay between the electron-donating hexyloxy group and the amino group influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho positions. This inherent regioselectivity can be exploited for the synthesis of multifunctional aromatic compounds. Future work could focus on leveraging this to create precursors for advanced polymers or pharmaceutical intermediates. ontosight.ai Additionally, the compound's potential in supramolecular chemistry, where molecules self-assemble into larger, ordered structures, is an exciting and underexplored frontier. oup.comresearchgate.net For instance, its ability to form ion-pairs has been utilized in the selective recovery of precious metals like platinum and palladium, hinting at broader applications in coordination chemistry and materials separation. researchgate.net

Potential Reaction Type Reactive Site(s) Potential Products/Applications
Advanced PolymerizationAniline group, Aromatic ringConductive polymers, Liquid crystalline polymers
Catalytic Cross-CouplingAniline group (as nucleophile)Complex amines, Pharmaceutical intermediates
Electrophilic Aromatic SubstitutionAromatic ring (ortho to amine)Multifunctionalized aromatic compounds
Supramolecular AssemblyAnilinium ion, Hexyloxy chainMetal extraction systems, Self-assembling materials
Multicomponent ReactionsAniline groupHeterocyclic compounds, Diverse molecular scaffolds

Development of Advanced Materials with Tunable Properties

The molecular structure of this compound makes it an excellent candidate for the development of advanced materials with properties that can be finely tuned. The combination of the rigid aromatic core and the flexible hexyloxy tail imparts amphiphilic characteristics, which are crucial for forming ordered structures like liquid crystals and specialized polymers. ontosight.ai

In the realm of polymer science, this compound serves as a monomer for the synthesis of polyaniline derivatives. acs.orgrroij.com Polyaniline is renowned for its electrical conductivity, but its processing is often hampered by poor solubility. rroij.com Incorporating the hexyloxy group enhances solubility and processability, allowing for the creation of conductive polymer films and composites. mdpi.comresearchgate.net Future research will likely focus on copolymerization with other monomers to create materials with tailored electronic and physical properties, such as varying conductivity, enhanced thermal stability, and specific optical responses. mdpi.com The goal is to design polymers where the length and nature of the alkoxy chain can be systematically varied to control the final material's properties for applications in sensors, electrochromic devices, and organic electronics. mdpi.comappleacademicpress.com

The compound is also a key precursor for liquid crystals. The rod-like shape of molecules derived from p-(Hexyloxy)aniline is conducive to the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. By incorporating it into larger molecules, such as azo-esters, researchers can create materials that exhibit liquid crystalline behavior over a broad temperature range. growingscience.com The hexyloxy chain plays a critical role in influencing the type of liquid crystal phase (e.g., nematic or smectic) and the transition temperatures. bohrium.comkingston.ac.uk Emerging research will explore the synthesis of more complex, multi-ring liquid crystals derived from this compound, aiming for materials with specific optical and electronic properties for use in displays and photonics.

Material Type Key Feature from p-(Hexyloxy)aniline Tunable Property Potential Application
Conductive PolymersHexyloxy group for solubilityElectrical Conductivity, ProcessabilityOrganic electronics, Sensors
Liquid CrystalsRod-like molecular shapePhase behavior, Optical propertiesDisplays, Photonics
Supramolecular GelsAmphiphilic natureSelf-assembly, GelationDrug delivery, Smart materials
Metal-Organic FrameworksCoordinating amine groupPorosity, Catalytic activityGas storage, Separation

Synergistic Integration of Experimental and Computational Methodologies

The advancement of research on this compound and its derivatives will be significantly accelerated by the synergistic integration of experimental synthesis and computational modeling. acs.org Computational techniques, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and reactivity, thereby guiding experimental efforts. samipubco.comrdd.edu.iq

Computational studies can provide deep insights into the electronic structure of this compound. For example, DFT calculations can map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict sites susceptible to electrophilic or nucleophilic attack. samipubco.com This information is invaluable for designing new synthetic reactions and predicting their outcomes. acs.org By modeling reaction pathways and transition states, chemists can understand the mechanisms of complex transformations and optimize reaction conditions, saving significant time and resources in the lab. bohrium.com

In materials science, computational modeling is crucial for predicting the properties of polymers and liquid crystals before they are synthesized. bohrium.com By simulating how molecules derived from this compound will pack in a solid or liquid crystal phase, researchers can predict material properties such as band gap, charge transport characteristics, and optical response. tandfonline.comconsensus.app This predictive power allows for the in silico design of materials with desired functionalities. The experimental synthesis and characterization of these computationally designed materials then provide feedback to refine the theoretical models, creating a powerful research loop that accelerates the discovery of new advanced materials. bohrium.combohrium.com

Methodology Contribution to Research Example Application
Experimental Synthesis of new molecules and materials.Creating a novel polyaniline derivative in the lab.
Characterization of properties.Measuring the conductivity of a new polymer film.
Validation of theoretical models.Comparing measured UV-Vis spectra to calculated spectra.
Computational (e.g., DFT) Prediction of molecular structure and reactivity.Calculating the most likely site for an electrophilic attack.
Elucidation of reaction mechanisms.Modeling the energy profile of a catalytic cycle.
In silico design of new materials.Simulating the packing of liquid crystal molecules to predict phase behavior.

By combining these approaches, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing p-(hexyloxy)aniline hydrochloride?

  • Methodology : A two-step synthesis is typical. First, alkylate p-aminophenol with 1-bromohexane in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form p-(hexyloxy)aniline. Second, treat the product with concentrated hydrochloric acid (HCl) under controlled conditions to form the hydrochloride salt. Purification involves recrystallization from ethanol/water .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Confirm protonation of the amine group using pH strips (target pH ~3) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Purity Assurance : Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) for intermediate purification. For the final product, perform recrystallization in ethanol.
  • Analytical Techniques :

  • HPLC : C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), retention time ~8.2 min.
  • NMR : Confirm structure via ¹H NMR (δ 6.7–7.2 ppm for aromatic protons, δ 3.9 ppm for –OCH₂–, δ 1.2–1.6 ppm for hexyl chain) .

Q. What are the key storage and handling protocols for this compound?

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation (hygroscopicity noted in similar aniline salts) .
  • Safety : Use PPE (gloves, goggles) due to its classification as a Class 6.1 toxic material. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the hexyloxy substituent affect the acid-base behavior of this compound compared to aniline hydrochloride?

  • Mechanistic Insight : The electron-donating hexyloxy group increases the basicity of the aniline nitrogen, raising the pKa of the conjugate acid. For example, while aniline hydrochloride has a pKa ~4.6, this compound is expected to have a pKa ~5.2. This impacts solubility and reactivity in aqueous buffers .
  • Experimental Validation : Perform potentiometric titration in 0.1 M NaCl. Compare experimental pKa values with DFT-calculated results .

Q. What role does this compound play in the synthesis of conjugated polymers or organic dyes?

  • Application : It serves as a monomer in polyaniline derivatives for conductive polymers. The hexyloxy chain enhances solubility in organic solvents (e.g., chloroform), enabling solution-processable thin films.
  • Synthetic Example : Oxidative polymerization using ammonium persulfate in 1 M HCl yields a doped polymer with conductivity ~10⁻³ S/cm. Characterize via UV-Vis (λmax ~650 nm for emeraldine salt form) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Root Cause Analysis : Variability may arise from polymorphic forms or residual solvents. For example, melting points range from 198–205°C depending on crystallization conditions .
  • Resolution : Use DSC to identify polymorphs. Standardize recrystallization solvents (e.g., ethanol vs. acetone) and drying protocols (vacuum drying at 60°C for 24 hours) .

Methodological Notes

  • Synthesis Optimization : Replace traditional alkylation with microwave-assisted reactions to reduce time (30 minutes vs. 12 hours) .
  • Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities, particularly the orientation of the hexyloxy chain .
  • Toxicity Mitigation : Substitute HCl with safer protonation agents (e.g., acetic acid) for intermediate steps, though final hydrochloride salt formation remains necessary for stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.